![molecular formula C17H23NO2 B2514335 (3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2176202-10-9](/img/structure/B2514335.png)
(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
The compound is a bicyclic amine with a methoxy group and a phenyl group attached. The phenyl group is substituted with two methyl groups. The bicyclic structure is an 8-azabicyclo[3.2.1]octane, which is a common motif in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic ring system, the methoxy group, and the phenyl ring. The 3D structure would be influenced by the stereochemistry at the ring junctions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine and methoxy groups, as well as the phenyl ring. The bicyclic ring system could also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the aromatic phenyl ring could affect its solubility and reactivity .Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids. Tropane alkaloids exhibit a wide range of intriguing biological activities. Researchers have focused on preparing this basic structure in a stereoselective manner. Most approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for the stereocontrolled formation of the bicyclic scaffold. Alternatively, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .
Nematicidal Activity
The compound has demonstrated nematicidal properties. For instance, 3-[(4-methoxyphenyl)imino]-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one exhibited significant inhibition activity against root-knot nematodes (Meloidogyne incognita). In vitro tests showed 84% inhibition at 160 mg/l, while test tube tests yielded 60% inhibition at 20 mg/l .
Synthetic Methodology
Researchers have explored synthetic methodologies related to the 8-azabicyclo[3.2.1]octane scaffold. These studies aim to develop efficient and stereoselective routes for its preparation. Notably, achieving stereochemical control during the scaffold formation or via desymmetrization processes has been a focus of interest .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3,5-dimethylphenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)18-14-4-5-15(18)10-16(9-14)20-3/h6-8,14-16H,4-5,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOCOUOXYURPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2C3CCC2CC(C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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